Molecular Weight and Heavy Atom Count Differentiation vs. Fluorophenyl Analog
The target compound (MW 425.5 g/mol, C22H23N3O4S) [1] exhibits a higher molecular weight and a different hydrogen-bonding profile compared to the 4-fluorophenyl analog N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide (MW 399.44 g/mol, C20H18FN3O3S) . The replacement of the 4-ethoxyphenyl group with a 4-fluorophenyl group reduces the molecular weight by approximately 26 Da and removes the ether oxygen, which can alter hydrogen bond acceptor capacity and lipophilicity.
(Δ +26.06 Da)
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 425.5 g/mol (C22H23N3O4S) |
| Comparator Or Baseline | N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide: 399.44 g/mol (C20H18FN3O3S) |
| Quantified Difference | ΔMW = +26.06 g/mol; additional oxygen atom in target compound |
| Conditions | Calculated from molecular formula; no specific assay required. |
Why This Matters
For procurement decisions, this difference confirms the compounds are chemically distinct entities; the ethoxy group may confer different pharmacokinetic properties if the series progresses to in vivo studies.
- [1] PubChem. Substance Record for 2-(4-ethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS 921839-71-6). View Source
